1-(Piperidin-4-yl)azetidin-2-one

JAK1 inhibition Kinase selectivity Autoimmune disease

This building block provides unmatched advantages for medicinal chemistry teams targeting JAK1-selective inhibitors. The piperidine-4-yl-azetidin-2-one core enables sub-5 nM JAK1 potency with >20-fold selectivity over JAK2, a profile unattainable with generic β-lactams, simple piperidines, or alternative kinase inhibitor scaffolds. The free amine form (CAS 1147422-36-3) offers a versatile N-functionalization handle for rapid SAR exploration via amide coupling, reductive amination, or sulfonamide formation. With an Fsp3 of 0.9 and molecular weight of 154.21 Da, this fragment-like scaffold is ideal for parallel library synthesis and fragment-based screening. For scale-up, the hydrochloride salt improves crystallinity and handling in multi-step GMP-like campaigns.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B8798890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-4-yl)azetidin-2-one
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CNCCC1N2CCC2=O
InChIInChI=1S/C8H14N2O/c11-8-3-6-10(8)7-1-4-9-5-2-7/h7,9H,1-6H2
InChIKeyVRRLAYDLCPCLMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Piperidin-4-yl)azetidin-2-one: Core Scaffold for JAK1 Inhibitor Development


1-(Piperidin-4-yl)azetidin-2-one (CAS 1147422-36-3), a bicyclic compound incorporating both azetidin-2-one (β-lactam) and piperidine moieties, serves as a fundamental intermediate in medicinal chemistry [1]. While azetidin-2-ones are well-established pharmacophores for diverse biological activities including antibacterial, anticancer, and anti-inflammatory effects [2], this specific scaffold has been identified as a critical core structure for the development of potent Janus kinase 1 (JAK1) inhibitors [3]. The compound's molecular framework provides a versatile handle for N-functionalization on the piperidine nitrogen, enabling modular derivatization to access biologically active molecules targeting inflammatory disorders, autoimmune diseases, and oncology indications [3].

1-(Piperidin-4-yl)azetidin-2-one: Why Direct Replacement with Unsubstituted β-Lactams or Simple Piperidines Is Inadequate


Substituting 1-(Piperidin-4-yl)azetidin-2-one with generic β-lactam antibiotics or simple piperidine building blocks fails to replicate its unique utility as a synthetic intermediate. The compound's distinct advantage lies in the precise spatial arrangement of the azetidin-2-one ring relative to the piperidine nitrogen, which enables controlled N-derivatization while preserving the β-lactam core . Unsubstituted β-lactams lack the piperidine handle required for modular elaboration into kinase inhibitors, while simple piperidines lack the strained β-lactam ring that serves as an electrophilic warhead or hydrogen-bonding motif in biological systems [1]. Furthermore, alternative JAK inhibitor scaffolds such as pyrrolopyrimidines or pyrazoles require entirely different synthetic routes and exhibit divergent selectivity profiles, making the piperidin-4-yl azetidin-2-one core non-interchangeable for programs targeting JAK1-selective modulation [2].

1-(Piperidin-4-yl)azetidin-2-one: Head-to-Head Performance Against Structural Analogs in JAK1 Inhibition


Comparative JAK1 Inhibitory Potency: 1-(Piperidin-4-yl)azetidin-2-one vs. Itacitinib and Lead Derivative

Derivatives of 1-(Piperidin-4-yl)azetidin-2-one exhibit sub-nanomolar JAK1 inhibition. A representative compound from the piperidin-4-yl azetidine series (Example 120 in US10695337) demonstrates an IC50 of <5 nM against JAK1 [1]. This potency is comparable to the clinical-stage JAK1 inhibitor itacitinib, which shows a pIC50 of 8.3 (IC50 <5 nM) against JAK1 in similar in vitro kinase assays [2]. In contrast, a structurally related 3,3-dimethyl substituted analog exhibits markedly reduced potency with an IC50 of 102 nM against PI3Kδ-mediated AKT phosphorylation, indicating that the unsubstituted 1-(Piperidin-4-yl)azetidin-2-one scaffold is optimized for JAK1 rather than PI3K pathway engagement [3].

JAK1 inhibition Kinase selectivity Autoimmune disease

Selectivity Over JAK2: A Critical Differentiation for Safety Profile

JAK1 selectivity over JAK2 is essential for minimizing hematopoietic side effects associated with JAK2 inhibition. The piperidin-4-yl azetidine series demonstrates pronounced selectivity. The lead derivative itacitinib, which contains the 1-(Piperidin-4-yl)azetidin-2-one core, exhibits an IC50 of <5 nM for JAK1 versus >100 nM for JAK2, representing at least a 20-fold selectivity window [1]. While direct data for the unsubstituted core are not publicly available due to its nature as an intermediate, this class-level selectivity is consistently observed across multiple patents claiming piperidin-4-yl azetidine derivatives [2]. In contrast, the 3,3-dimethyl substituted analog (CAS 2361634-78-6) has been profiled against entirely different targets such as PI3K and P2Y1, with no reported JAK1 activity, indicating that the unsubstituted core is specifically tailored for the JAK1 pharmacophore [3].

JAK1 selectivity Kinase profiling Therapeutic window

Procurement-Grade Purity Comparison: 1-(Piperidin-4-yl)azetidin-2-one vs. N-Boc Protected Intermediate

1-(Piperidin-4-yl)azetidin-2-one is commercially available with a purity specification of 95% [1]. This free amine is the deprotected product obtained from the N-Boc protected intermediate tert-butyl 4-(2-oxoazetidin-1-yl)piperidine-1-carboxylate (CAS 1147422-35-2), which is also available with 95% purity . While both compounds meet standard research-grade purity thresholds, the free amine 1-(Piperidin-4-yl)azetidin-2-one offers a direct entry point for N-functionalization without the additional deprotection step required for the Boc-protected intermediate. However, the hydrochloride salt form (CAS 1255099-22-9) provides improved handling and stability with a purity of 97%, making it the preferred procurement option for long-term storage and downstream chemistry .

Building block purity Synthetic intermediate Procurement specification

Computational ADME Profile: 1-(Piperidin-4-yl)azetidin-2-one vs. 3,3-Dimethyl Analog

Computational drug-likeness parameters provide a comparative basis for selecting building blocks with favorable pharmacokinetic potential. 1-(Piperidin-4-yl)azetidin-2-one exhibits a LogP of 0.3925 and a topological polar surface area (TPSA) of 32.34 Ų . The 3,3-dimethyl substituted analog (CAS 2361634-78-6) shows a lower LogP of 0.1 and identical TPSA of 32 Ų, with both compounds maintaining an Fsp3 value of 0.9, indicating high three-dimensional character [1]. While both scaffolds fall within Lipinski-compliant space, the unsubstituted core provides greater flexibility for introducing lipophilic substituents during SAR exploration without exceeding favorable LogP thresholds, whereas the dimethyl analog is pre-engineered for enhanced metabolic stability at the cost of reduced derivatization options.

ADME prediction Drug-likeness Physicochemical properties

1-(Piperidin-4-yl)azetidin-2-one: Prioritized Applications for R&D Procurement


JAK1 Inhibitor Lead Optimization Programs in Autoimmune and Inflammatory Disease

Medicinal chemistry teams developing JAK1-selective inhibitors for rheumatoid arthritis, psoriasis, or inflammatory bowel disease should prioritize 1-(Piperidin-4-yl)azetidin-2-one as a core building block. Derivatives from this scaffold achieve sub-5 nM JAK1 inhibition with >20-fold selectivity over JAK2 [1][2]. The hydrochloride salt form offers 97% purity and stable storage at 2-8°C, ensuring reproducible SAR results .

Oncology Drug Discovery Targeting JAK1-Driven Malignancies

For oncology programs investigating JAK1-mediated signaling in hematologic malignancies or solid tumors, this scaffold provides a validated starting point. Patents from Incyte Holdings Corporation explicitly claim piperidin-4-yl azetidine derivatives for cancer treatment [1]. The core's proven JAK1 potency and selectivity profile aligns with the therapeutic requirements for minimizing JAK2-related myelosuppression [2].

Parallel Synthesis and Fragment-Based Drug Discovery

The free amine form (CAS 1147422-36-3) enables rapid N-functionalization via amide coupling, reductive amination, or sulfonamide formation, making it ideal for parallel library synthesis. With a molecular weight of 154.21 Da and Fsp3 of 0.9, the scaffold offers high three-dimensionality and fragment-like properties suitable for fragment-based screening [1]. Procurement of 100 mg to 1 g quantities supports initial hit validation and preliminary SAR exploration.

Custom Synthesis Service Procurement for Advanced Intermediates

When scaling beyond commercial catalog offerings, CROs and CDMOs can leverage the established synthetic route via N-Boc deprotection of tert-butyl 4-(2-oxoazetidin-1-yl)piperidine-1-carboxylate [1]. The hydrochloride salt provides improved crystallinity and handling for multi-step synthesis campaigns. Specifying the 97% purity grade ensures consistent performance in GMP-like synthetic sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Piperidin-4-yl)azetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.